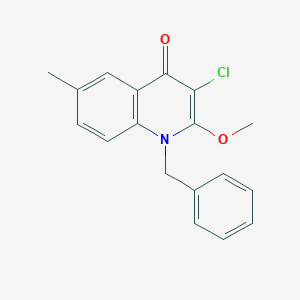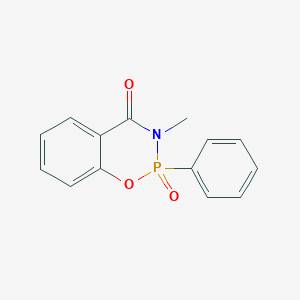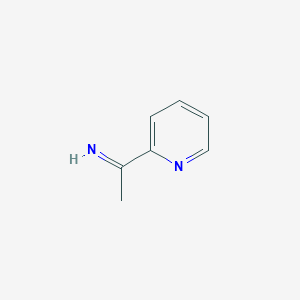
2-Pyridinemethanimine, alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as 2-(methylamino)pyridine and is a derivative of pyridine.
Mécanisme D'action
The exact mechanism of action of 2-Pyridinemethanimine, alpha-methyl- is not fully understood. However, it has been found to have inhibitory effects on certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
2-Pyridinemethanimine, alpha-methyl- has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pyridinemethanimine, alpha-methyl- in lab experiments is its potential as a drug candidate. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-Pyridinemethanimine, alpha-methyl-. One direction is to further investigate its potential as a drug candidate. This could involve studying its effects on specific enzymes and receptors to identify potential therapeutic targets. Another direction is to study its effects on various diseases such as cancer and Alzheimer's disease. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion
In conclusion, 2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has potential applications in drug discovery and development. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its effects on various diseases.
Méthodes De Synthèse
2-Pyridinemethanimine, alpha-methyl- can be synthesized by the reaction of 2-chloropyridine with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by column chromatography to obtain pure 2-Pyridinemethanimine, alpha-methyl-.
Applications De Recherche Scientifique
2-Pyridinemethanimine, alpha-methyl- has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6(8)7-4-2-3-5-9-7/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHPSXZSRPDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476589 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanimine, alpha-methyl- | |
CAS RN |
89693-72-1 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


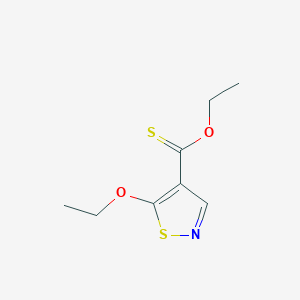
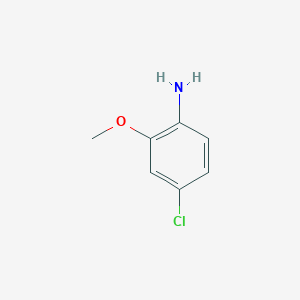
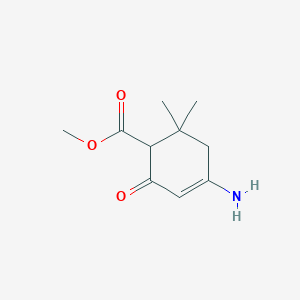
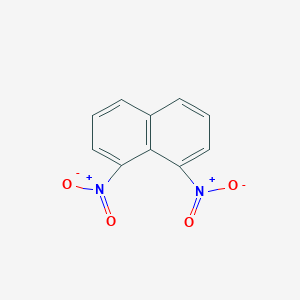
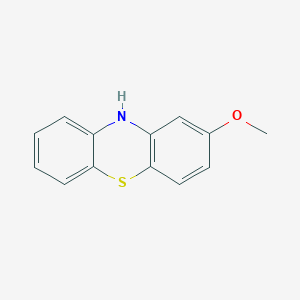
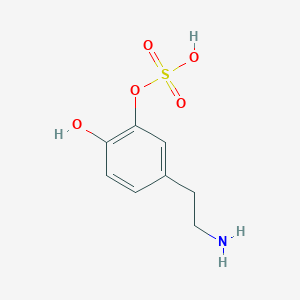

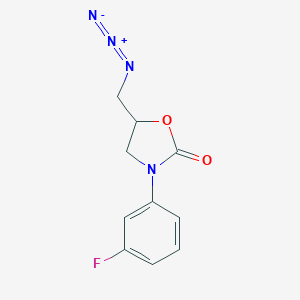
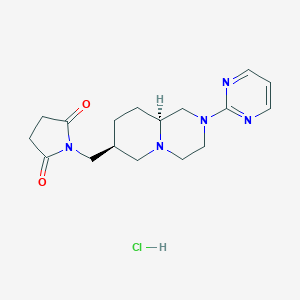
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

